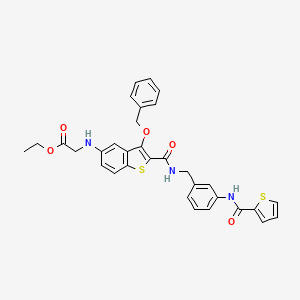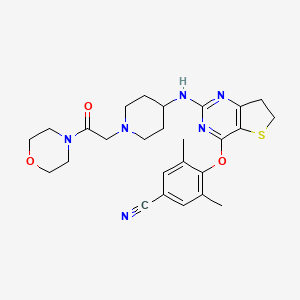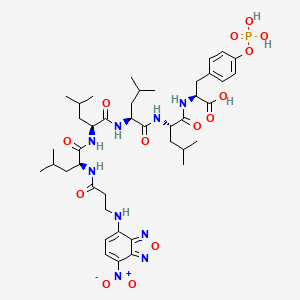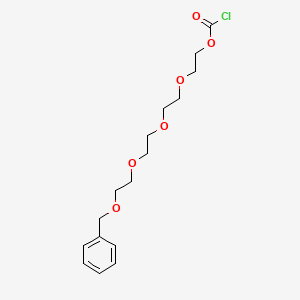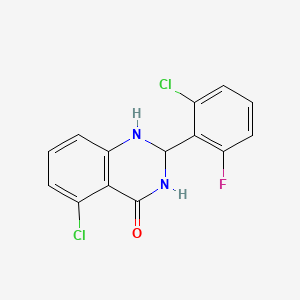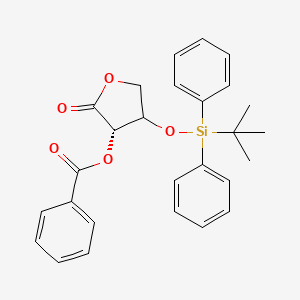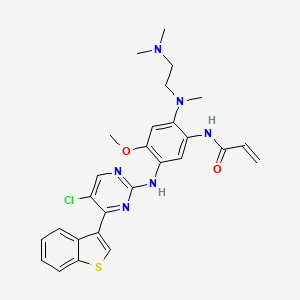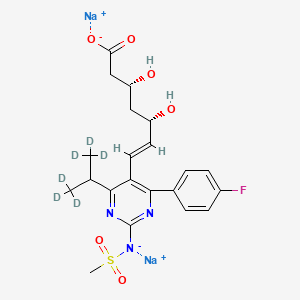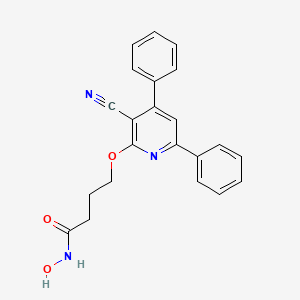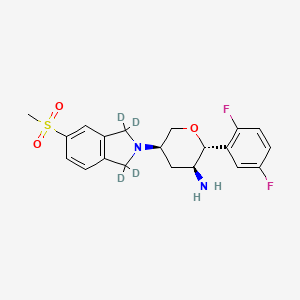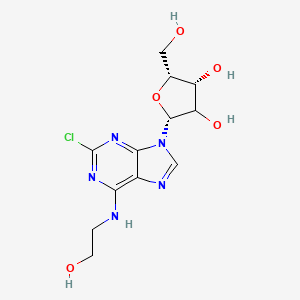
2-Chloro-N6-(2-hydroxyethyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
2-Chloro-N6-(2-hydroxyethyl)adenosine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adenosine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the hydroxyethyl group .
科学的研究の応用
2-Chloro-N6-(2-hydroxyethyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting indolent lymphoid malignancies.
作用機序
The mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, including the inhibition of enzymes involved in DNA replication and the activation of apoptotic pathways .
類似化合物との比較
Similar Compounds
Adenosine: The parent compound of 2-Chloro-N6-(2-hydroxyethyl)adenosine.
Cordycepin: Another adenosine analog with similar biological activities.
Fludarabine: A purine nucleoside analog used in the treatment of certain types of cancer.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to target indolent lymphoid malignancies effectively. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further research and development in anticancer therapies .
特性
分子式 |
C12H16ClN5O5 |
|---|---|
分子量 |
345.74 g/mol |
IUPAC名 |
(2R,4R,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7+,8?,11-/m1/s1 |
InChIキー |
RDZDHAJEWMXENA-INWNYVOZSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)Cl)NCCO |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


